Lilly 99638

Vue d'ensemble

Description

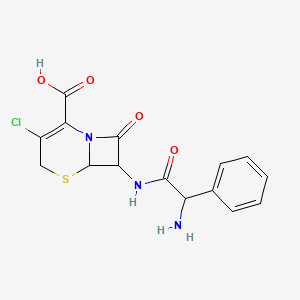

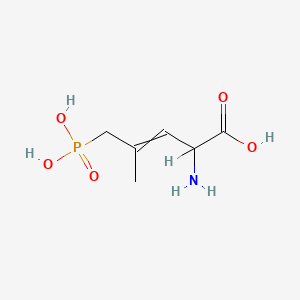

Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.

Applications De Recherche Scientifique

Publishing Practices in Pharmaceutical Research

Eli Lilly and Company, known as Lilly, has been proactive in establishing transparent publishing practices for research, especially regarding their own drug developments. They emphasize the importance of disclosing all research results, favorable or unfavorable, in an accurate and balanced manner. This approach is crucial in scientific research to maintain the integrity and reliability of findings (Dowsett, Van Campen, & Bednar, 2010).

Innovations in Drug Discovery

Lilly Research Laboratories have been involved in advancing drug discovery methods. They employ a blend of classic phenotypic and target-directed strategies, which has shown potential in enhancing the success rate of discovering first-in-class drugs. This approach indicates a significant contribution to the field of pharmaceutical research and drug development (Lee et al., 2012).

Academia-Industry Partnerships

The Lilly Research Award Program (LRAP) exemplifies successful academia-industry partnerships. It facilitates collaboration between academic researchers and Lilly scientists on novel, impactful projects in areas like innovative continuous flow chemistry. This model has been beneficial for advancing shared research goals and knowledge exchange (Mateos, 2019).

Global Research and Development Efforts

Lilly has been instrumental in global research and development, conducting clinical trials and maintaining research facilities in various countries. Their efforts have led to breakthroughs in modern medicine, such as the development of the world's first antibiotic and the first human insulin (Byrd & Dorsey, 2002).

Collaborative Models in Drug Discovery

Lilly Research Laboratories have hosted symposiums exploring new business models for research and development. These discussions focus on evolving dynamics between academia, industry, and funders, aiming to bring innovation to the drug discovery sector (Macdonald et al., 2013).

Propriétés

Nom du produit |

Lilly 99638 |

|---|---|

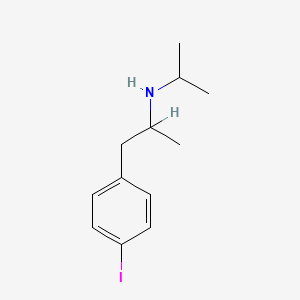

Formule moléculaire |

C15H14ClN3O4S |

Poids moléculaire |

367.8 g/mol |

Nom IUPAC |

7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23) |

Clé InChI |

QYIYFLOTGYLRGG-UHFFFAOYSA-N |

SMILES canonique |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |

Synonymes |

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))- Ceclor Cefaclor Cefaclor Anhydrous Cefaclor Monohydrate Keclor Lilly 99638 S 6472 S-6472 S6472 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1204556.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)

![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)

![Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester](/img/structure/B1204574.png)

![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)